molecular formula C16H25BrN2O3S B13367972 4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Cat. No.: B13367972
M. Wt: 405.4 g/mol
InChI Key: VEGQLFMJYIDROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a complex organic compound with a variety of applications in scientific research It is characterized by the presence of a bromine atom, an isopropyl group, a methyl group, and a morpholine ring attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-isopropyl-5-methylphenol
  • N-ethyl-4-methylbenzenesulfonamide
  • 4-morpholinylbenzenesulfonamide

Uniqueness

4-bromo-2-isopropyl-5-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H25BrN2O3S

Molecular Weight

405.4 g/mol

IUPAC Name

4-bromo-5-methyl-N-(2-morpholin-4-ylethyl)-2-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(20,21)18-4-5-19-6-8-22-9-7-19/h10-12,18H,4-9H2,1-3H3

InChI Key

VEGQLFMJYIDROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.